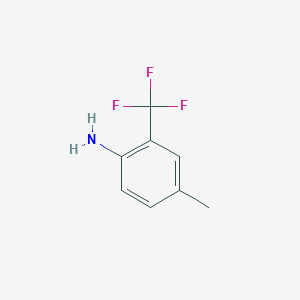

4-Methyl-2-(trifluoromethyl)aniline

描述

4-Methyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atoms in the methyl group are replaced by fluorine atoms, resulting in a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the Friedel-Crafts acylation followed by reduction. The process involves the following steps:

Friedel-Crafts Acylation: The starting material, 4-methylaniline, undergoes acylation with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction: The resulting acylated product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability of the compound.

化学反应分析

Types of Reactions: 4-Methyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated anilines and other substituted products.

科学研究应用

Organic Synthesis

4-Methyl-2-(trifluoromethyl)aniline serves as a crucial reagent in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity, making it valuable in the development of new materials and intermediates.

Key Applications:

- Reagent in Chemical Reactions: It is utilized as a reagent in the synthesis of various organic compounds, often acting as a precursor in the formation of more complex molecular structures.

- Catalyst in Organic Reactions: The compound can function as a catalyst, facilitating reactions that involve electrophilic aromatic substitution or nucleophilic attacks due to the electron-withdrawing nature of the trifluoromethyl group .

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description |

|---|---|

| Reagent | Used in synthesizing various organic compounds |

| Catalyst | Facilitates electrophilic aromatic substitution reactions |

| Intermediate | Serves as a precursor for complex molecular structures |

Agrochemical Applications

The unique properties of this compound have led to its incorporation into agrochemical formulations. Its fluorinated structure contributes to enhanced biological activity against pests and weeds.

Key Applications:

- Herbicide Development: It has been explored in the synthesis of herbicides that exhibit high efficacy against key agricultural weeds. The trifluoromethyl group is believed to enhance herbicidal activity by affecting the target site within plant biochemistry .

- Pesticide Formulations: Compounds derived from this compound have been developed into effective pesticides, showcasing improved stability and effectiveness compared to non-fluorinated counterparts .

Table 2: Agrochemical Applications

| Application Type | Description |

|---|---|

| Herbicides | Developed for controlling key agricultural weeds |

| Pesticides | Enhanced formulations for pest control |

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promise as an intermediate in the synthesis of various therapeutic agents.

Key Applications:

- Intermediate for Drug Synthesis: It is used to synthesize compounds such as nilotinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia. The trifluoromethyl group plays a significant role in enhancing the compound's pharmacological properties and bioavailability .

- Potential Drug Candidates: Ongoing research focuses on developing new drugs based on this compound, leveraging its unique chemical properties to improve efficacy and reduce side effects .

Table 3: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Drug Intermediates | Used in synthesizing therapeutic agents like nilotinib |

| New Drug Development | Research on novel compounds with improved properties |

Case Studies

- Nilotinib Synthesis : A study demonstrated the efficient synthesis of nilotinib using this compound as an intermediate. The process highlighted the compound's role in enhancing yield and reducing reaction times compared to traditional methods .

- Agrochemical Innovations : Research on trifluoromethylpyridine derivatives showcased how incorporating fluorinated compounds can lead to new herbicides with superior efficacy against resistant weed species . The application of this compound derivatives has been pivotal in these advancements.

作用机制

The mechanism of action of 4-Methyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The compound may inhibit or activate specific enzymes, leading to various biological effects.

相似化合物的比较

4-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group at the 4-position.

2-(Trifluoromethyl)aniline: Similar structure but the trifluoromethyl group is at the 2-position.

3-(Trifluoromethyl)aniline: Similar structure but the trifluoromethyl group is at the 3-position.

Uniqueness: 4-Methyl-2-(trifluoromethyl)aniline is unique due to the presence of both the methyl and trifluoromethyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides distinct properties that are not observed in other similar compounds.

生物活性

4-Methyl-2-(trifluoromethyl)aniline, a derivative of aniline with the molecular formula C₈H₈F₃N, is recognized for its unique chemical properties and potential biological activities. This compound is primarily studied for its interactions with various biomolecules, influencing biochemical pathways and cellular functions. Understanding its biological activity is crucial for its applications in pharmaceuticals, agrochemicals, and other scientific fields.

Chemical Structure and Properties

The structure of this compound features a methyl group and a trifluoromethyl group attached to an aniline backbone. The presence of the trifluoromethyl group enhances lipophilicity, which can affect the compound's interaction with biological membranes and proteins.

This compound acts as a nucleophile , participating in various biochemical reactions. Its mechanisms include:

- Interaction with Cytochrome P450 Enzymes : This compound has been shown to influence the activity of cytochrome P450 enzymes involved in drug metabolism, potentially leading to either inhibition or activation depending on the specific enzyme and context .

- Cell Signaling Pathways : Exposure to this compound can activate stress response pathways such as the MAPK/ERK pathway, which are critical for cell proliferation and survival .

- Enzyme Inhibition : It can bind to active sites of certain enzymes, inhibiting their activity and preventing substrate access .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notable findings include:

- Inhibition Rates : In studies involving breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines, this compound showed significant antiproliferative effects, with inhibition rates exceeding 80% in some cases .

- Dose-Dependent Effects : The biological effects of this compound are dose-dependent; lower concentrations may enhance metabolic pathways while higher doses can lead to toxicity .

Study 1: Interaction with Cytochrome P450

A detailed investigation into the interaction between this compound and cytochrome P450 enzymes revealed that it could alter the metabolism of xenobiotics, indicating its potential role in drug interactions .

Study 2: Anticancer Efficacy

In a comparative study assessing various derivatives' anticancer activities, this compound was found to have a sub-micromolar IC₅₀ against prostate (PC-3) and colon (HCT-116) cancer cell lines, demonstrating promising therapeutic potential .

Biochemical Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. The transport mechanisms involve organic anion and cation transporters that facilitate its distribution within cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)aniline | Lacks methyl group at the 4-position | Moderate antimicrobial properties |

| 2-(Trifluoromethyl)aniline | Trifluoromethyl at the 2-position | Lower anticancer efficacy |

| 3-(Trifluoromethyl)aniline | Trifluoromethyl at the 3-position | Limited studies on biological activity |

| This compound | Unique combination enhancing reactivity | High antimicrobial and anticancer activity |

属性

IUPAC Name |

4-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPWLYYUBCTQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372221 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87617-23-0 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。